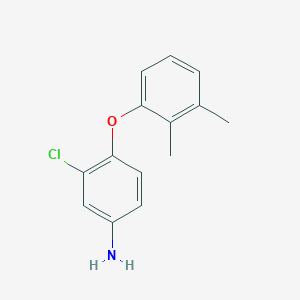

3-Chloro-4-(2,3-dimethylphenoxy)aniline

Description

BenchChem offers high-quality 3-Chloro-4-(2,3-dimethylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(2,3-dimethylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2,3-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(16)8-12(14)15/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZRTBBNWRNTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-4-(3-fluorobenzyloxy)aniline: A Key Intermediate in Modern Kinase Inhibitor Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Aniline Derivative

In the landscape of modern medicinal chemistry, the precise architectural design of molecular entities is paramount to achieving desired therapeutic outcomes. Substituted anilines, in particular, represent a cornerstone class of intermediates due to their versatile reactivity and prevalence in a vast array of bioactive molecules. This guide provides an in-depth technical overview of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a compound of significant interest due to its pivotal role as a key building block in the synthesis of targeted cancer therapies, most notably the dual tyrosine kinase inhibitor, Lapatinib.[1][2]

The strategic incorporation of chlorine and a fluorinated benzyl ether moiety onto the aniline scaffold imparts unique electronic and steric properties. These features are not merely incidental; they are deliberately engineered to influence the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API). This guide will elucidate the chemical properties, synthesis, analytical characterization, and applications of 3-Chloro-4-(3-fluorobenzyloxy)aniline, providing a comprehensive resource for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical intermediate is to establish its precise identity and physical characteristics. These properties govern its handling, reactivity, and analytical behavior.

Chemical Structure:

Figure 1: Chemical Structure of 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Physicochemical Data Summary:

| Property | Value | Reference(s) |

| CAS Number | 202197-26-0 | [1][3] |

| Molecular Formula | C₁₃H₁₁ClFNO | [3] |

| Molecular Weight | 251.69 g/mol | [3] |

| Appearance | White to gray to red powder or crystal | [3][4] |

| Melting Point | 78 - 82 °C | [3] |

| Solubility | Slightly soluble in acetonitrile, DMSO, and methanol. | [2] |

| Storage | Store at room temperature in a dark, inert atmosphere. | [2][5] |

Synthesis and Mechanistic Considerations

The synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves a Williamson ether synthesis followed by a nitro group reduction.[6]

Synthetic Workflow Diagram:

Figure 2: Synthetic workflow for 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Detailed Experimental Protocol:

A practical and scalable synthesis has been reported, which is amenable to industrial production.[6]

Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (Williamson Ether Synthesis)

-

Rationale: This step involves the nucleophilic substitution of the phenolic proton of 2-chloro-4-nitrophenol with 1-(chloromethyl)-3-fluorobenzene. Potassium carbonate serves as a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

-

Procedure:

-

To a solution of 2-chloro-4-nitrophenol and potassium carbonate in a suitable solvent (e.g., DMF or acetone), add 1-(chloromethyl)-3-fluorobenzene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

Step 2: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline (Nitro Group Reduction)

-

Rationale: The nitro group of the intermediate is reduced to an amine. A common and effective method is the use of iron powder in the presence of an ammonium chloride solution, which acts as a proton source and electrolyte. This method is preferred over catalytic hydrogenation in some contexts due to its cost-effectiveness and operational simplicity.

-

Procedure:

-

Prepare a suspension of iron powder and ammonium chloride in a mixture of ethanol and water.

-

Heat the suspension to reflux and add a solution of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in ethanol.

-

Maintain the reaction at reflux for several hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate to remove ethanol and extract the aqueous residue with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield 3-Chloro-4-(3-fluorobenzyloxy)aniline with high purity.[7]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 3-Chloro-4-(3-fluorobenzyloxy)aniline. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Workflow:

Figure 3: Analytical workflow for the characterization of 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the aniline and the fluorobenzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 251.69. The isotopic pattern of chlorine will also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-O stretching of the ether linkage, C-Cl stretching, C-F stretching, and various aromatic C-H and C=C vibrations.

Application in Drug Discovery: The Synthesis of Lapatinib

The primary application of 3-Chloro-4-(3-fluorobenzyloxy)aniline is as a crucial intermediate in the synthesis of Lapatinib, a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[8][9]

Role in Lapatinib Synthesis Pathway:

Figure 4: Role of 3-Chloro-4-(3-fluorobenzyloxy)aniline in the synthesis of Lapatinib.

In the synthesis of Lapatinib, 3-Chloro-4-(3-fluorobenzyloxy)aniline undergoes a nucleophilic aromatic substitution reaction with a suitably activated quinazoline core. The aniline nitrogen acts as the nucleophile, displacing a leaving group on the quinazoline ring to form the final drug substance.[9] This coupling reaction is a critical step that joins the two key pharmacophoric fragments of Lapatinib.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-Chloro-4-(3-fluorobenzyloxy)aniline.

-

Hazards: This compound is harmful if swallowed and is suspected of causing genetic defects. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

-

Storage: Store locked up in a cool, dry, and well-ventilated area in a tightly sealed container.[5][10]

Conclusion

3-Chloro-4-(3-fluorobenzyloxy)aniline is a specialized yet highly significant chemical intermediate, the value of which is intrinsically linked to its role in the synthesis of life-saving therapeutics. Its carefully designed structure, combining key halogen and ether functionalities, underscores the principles of modern drug design. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for any researcher or drug development professional working in the field of oncology and kinase inhibitor discovery. This guide has provided a comprehensive overview to support these endeavors, emphasizing both the practical and theoretical aspects of this important molecule.

References

-

Pharmaffiliates. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [Link]

- Li, L., & Zhang, Q. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Chinese Journal of Modern Applied Pharmacy, 28(3), 245-246.

- Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.

- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

- Google Patents. (n.d.). US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.

-

PubChem. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline [chinjmap.com]

- 7. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 3-Chloro-4-(2,3-dimethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-chloro-4-(2,3-dimethylphenoxy)aniline, a substituted diaryl ether amine of significant interest in synthetic and medicinal chemistry. We will explore its fundamental properties, outline a logical synthetic pathway based on established chemical principles, and discuss its potential applications as a key building block in the development of novel compounds.

Core Molecular Attributes

3-Chloro-4-(2,3-dimethylphenoxy)aniline is a molecule characterized by a chlorinated aniline ring linked to a 2,3-dimethylphenoxy group via an ether bond. This unique combination of functional groups makes it a valuable intermediate for further chemical modifications.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

| Attribute | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄ClNO | [1] |

| Molecular Weight | 247.72 g/mol | [1] |

| CAS Number | 893754-18-2 | [1] |

These quantitative descriptors are foundational for all stoichiometric calculations and analytical characterizations involving this molecule.

Structural Representation

The spatial arrangement of atoms and bonds is crucial for understanding the reactivity and intermolecular interactions of 3-chloro-4-(2,3-dimethylphenoxy)aniline.

Caption: 2D structure of 3-chloro-4-(2,3-dimethylphenoxy)aniline.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of 3-chloro-4-(2,3-dimethylphenoxy)aniline.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The formation of the diaryl ether linkage is a critical step. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is the classic and most direct method for this transformation.[2][3]

Protocol:

-

Reactant Preparation: In a reaction vessel inerted with nitrogen, combine 2,3-dimethylphenol and a suitable base (e.g., potassium carbonate) in a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Catalyst Introduction: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).

-

Aryl Halide Addition: Introduce 3,4-dichloronitrobenzene to the mixture. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group, favoring reaction at this site.

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 120-180°C.[3] The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude intermediate, 2-chloro-1-(2,3-dimethylphenoxy)-4-nitrobenzene. Purification can be achieved via column chromatography.

Causality of Choices:

-

Copper Catalyst: Copper facilitates the coupling by coordinating to both the phenoxide and the aryl halide, lowering the activation energy for the C-O bond formation.

-

Base: The base is essential to deprotonate the phenol, generating the more nucleophilic phenoxide anion required for the reaction.

-

Solvent: A high-boiling polar aprotic solvent is chosen to ensure the reactants remain in solution at the high temperatures required for the reaction to proceed at a reasonable rate.

Step 2: Reduction of the Nitro Group to an Aniline

The final step is the conversion of the nitro group on the intermediate to the primary amine of the final product. A common and effective method for this transformation is reduction using a metal in an acidic medium, such as iron powder in the presence of an acid.[4][5]

Protocol:

-

Reactant Setup: Suspend the nitro-intermediate from Step 1 in a mixture of ethanol and water.

-

Reduction: Add iron powder followed by a catalytic amount of a weak acid like acetic acid or a stoichiometric amount of a stronger acid like hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100°C) and stir vigorously. The reaction is typically complete within a few hours.

-

Work-up and Isolation: After cooling, the reaction mixture is filtered to remove the iron salts. The filtrate is then basified (e.g., with sodium bicarbonate or sodium hydroxide) to deprotonate the anilinium salt and precipitate the free amine. The product is then extracted into an organic solvent, dried, and concentrated. Further purification can be achieved by recrystallization or column chromatography.

Causality of Choices:

-

Reducing Agent: Iron is a cost-effective and efficient reducing agent for nitroarenes. In the acidic medium, it is oxidized while the nitro group is reduced. Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) offers a cleaner, though often more technically demanding, route.[6]

Potential Applications and Research Significance

While specific applications for 3-chloro-4-(2,3-dimethylphenoxy)aniline are not extensively documented in public literature, its structure suggests significant potential as a key intermediate in several areas of research and development:

-

Pharmaceuticals: The diaryl ether and aniline moieties are common pharmacophores. This molecule could serve as a precursor for the synthesis of kinase inhibitors, anti-inflammatory agents, or other biologically active compounds. The specific substitution pattern (chloro and dimethyl groups) allows for fine-tuning of steric and electronic properties to optimize binding to biological targets.

-

Agrochemicals: Many herbicides and fungicides are based on substituted aniline and diaryl ether structures. This compound could be a building block for novel crop protection agents.

-

Materials Science: Arylamine derivatives are often used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers.

Conclusion

3-Chloro-4-(2,3-dimethylphenoxy)aniline, with a molecular formula of C₁₄H₁₄ClNO and a molecular weight of 247.72 g/mol , is a valuable chemical intermediate. Although a detailed synthesis is not published, a logical and efficient pathway can be devised using established reactions like the Ullmann condensation and nitro group reduction. Its unique structure makes it a promising starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and material science sectors. This guide provides the foundational knowledge for researchers to synthesize and explore the potential of this versatile compound.

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from [Link]

- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from a hypothetical book chapter on aniline synthesis.

-

Revista de la Sociedad Química de México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

Advanced Technology & Industrial Co., Ltd. (n.d.). Product Search Result. Retrieved from [Link]

- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

- 1. 3-CHLORO-4-(2,3-DIMETHYLPHENOXY)ANILINE | 893754-18-2 [chemicalbook.com]

- 2. synarchive.com [synarchive.com]

- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 4. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Differences Between 2,3-Dimethylphenoxy and 2,5-Dimethylphenoxy Aniline Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, positional isomers of aromatic compounds present both unique opportunities and significant challenges. The aniline scaffold, a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials, is particularly sensitive to the nuances of substituent placement.[1][2][3] This guide provides a comprehensive technical analysis of two closely related isomers: 2,3-dimethylphenoxy aniline and 2,5-dimethylphenoxy aniline. While sharing the same molecular formula and weight, the subtle shift in the position of a single methyl group on the phenoxy ring imparts distinct structural, spectroscopic, and physicochemical characteristics. Understanding these differences is paramount for researchers engaged in synthesis, characterization, and the establishment of structure-activity relationships (SAR) in drug development. This document will elucidate these core distinctions through a detailed examination of their synthesis, analytical characterization, and potential implications in pharmacological contexts.

Structural and Physicochemical Distinctions

The foundational difference between the two isomers lies in the substitution pattern on the phenoxy moiety. This seemingly minor variation in molecular architecture is the genesis of all subsequent differences in their chemical and physical behavior.

-

2,3-Dimethylphenoxy Aniline: Features two methyl groups on adjacent (ortho and meta) carbons of the phenoxy ring.

-

2,5-Dimethylphenoxy Aniline: Features two methyl groups on carbons in a 1,2,4-substitution pattern (ortho and para) relative to the ether linkage.

This is visually represented below:

Caption: Retrosynthetic pathway for dimethylphenoxy anilines.

Experimental Protocol: Synthesis of 4-(2,5-dimethylphenoxy)aniline

This protocol provides a representative method adaptable for both isomers by selecting the appropriate dimethylphenol starting material. The procedure involves a copper-catalyzed Ullmann condensation followed by reduction. [4] Step 1: Ullmann Condensation to form 1-(4-Nitrophenoxy)-2,5-dimethylbenzene

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dimethylphenol (1.0 eq), 4-chloronitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

-

Solvent: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC). [5]4. Workup: After cooling to room temperature, pour the reaction mixture into a large volume of cold water and stir. The product will often precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure nitro-intermediate.

Step 2: Reduction to 4-(2,5-dimethylphenoxy)aniline

-

Setup: In a round-bottom flask, dissolve the synthesized 1-(4-nitrophenoxy)-2,5-dimethylbenzene (1.0 eq) in ethanol or acetic acid.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) portion-wise. The reaction is exothermic. [6]3. Reaction: Heat the mixture to reflux (around 70-80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). Tin salts will precipitate.

-

Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the final aniline product.

Analytical Differentiation: A Spectroscopic Approach

Distinguishing between the 2,3- and 2,5- isomers is impossible by mass spectrometry alone, as they have identical molecular weights. Definitive identification relies on spectroscopic techniques, particularly NMR, which is sensitive to the local chemical environment of each atom. [7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for differentiating these isomers. The key is to analyze the aromatic region, where the proton and carbon signals are uniquely influenced by the substitution pattern.

Expected ¹H NMR Differences:

-

2,3-Dimethylphenoxy Aniline: The three protons on the dimethyl-substituted ring will appear as a complex multiplet system. The ortho-methyl group will cause a downfield shift of the adjacent proton compared to the 2,5-isomer.

-

2,5-Dimethylphenoxy Aniline: The protons on this ring will present a more simplified pattern. The proton between the two methyl groups will likely appear as a singlet, and the other two protons will show ortho and meta coupling, resulting in distinct doublets or doublets of doublets.

Expected ¹³C NMR Differences:

The chemical shifts of the quaternary carbons and the protonated carbons on the phenoxy ring will be diagnostic. The different symmetry and electronic environments will result in a unique set of signals for each isomer.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic absorption bands for the N-H stretches of the primary amine (~3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (~1200-1250 cm⁻¹), and aromatic C-H stretches. [8]The primary distinguishing feature will be in the fingerprint region (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations (in the 675-900 cm⁻¹ range) are highly diagnostic of the aromatic substitution pattern and will show unique patterns for each isomer. [8]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can effectively separate the two isomers. [9][10]Their slight differences in polarity and molecular shape will lead to different interactions with the stationary phase, resulting in distinct retention times, which can be used for quantification and identification.

Analytical Workflow Protocol

Caption: Workflow for separation and identification of isomers.

Implications in Drug Discovery and Development

The aniline moiety is a "privileged scaffold" in medicinal chemistry, but it is also a known structural alert due to potential metabolic liabilities. [11][12]The bioactivation of anilines can sometimes lead to toxic metabolites. [1][11]Therefore, precise control over the molecular structure is critical.

Structure-Activity Relationship (SAR)

The principle of SAR dictates that minor structural changes can lead to dramatic differences in biological activity. The shift of a methyl group from the 3- to the 5-position can profoundly impact how a molecule fits into the binding pocket of a target protein (e.g., an enzyme or receptor).

-

Steric Hindrance: The 2,3-isomer is sterically more crowded on one side of the phenoxy ring. This could prevent an optimal binding orientation that the less-hindered 2,5-isomer might achieve, or conversely, it could provide a beneficial interaction if the binding pocket has a corresponding feature.

-

Electronic Effects: While both are electron-donating, the precise location of the methyl groups can subtly alter the electrostatic potential surface of the molecule, affecting key hydrogen bonding or π-π stacking interactions with the target.

Caption: Isomeric differences can dictate binding affinity.

This underscores the necessity for unambiguous synthesis and characterization. A drug development program that unknowingly proceeds with a mixture of isomers, or the incorrect isomer, risks generating misleading biological data, leading to wasted resources and time.

Conclusion

The distinction between 2,3-dimethylphenoxy aniline and 2,5-dimethylphenoxy aniline is a clear illustration of the chemical precision required in modern research, particularly in drug development. While chemically similar, their unique substitution patterns give rise to distinct spectroscopic signatures that allow for their unambiguous identification. Their synthesis requires careful selection of precursors to ensure isomeric purity. Ultimately, the subtle structural variance between these isomers can translate into significant differences in biological activity, reinforcing the critical importance of rigorous analytical control in the journey from chemical synthesis to pharmacological application.

References

-

Penke, V. B., Ashfaq, M. A., Kumar, S., & Pal, M. (n.d.). Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). ResearchGate. Retrieved from [Link]

-

Quantification of aniline and N-methylaniline in indigo. (2021). Scientific Reports. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

ResearchGate. (2017). How to detect aniline?. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2,3-Dimethylphenoxy)aniline. National Institutes of Health. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,5-trimethoxy aniline. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]

-

Abd El-kader, F. H., & Munir, H. (n.d.). Ionization and appearance energies of dimethyl- aniline isomers. ResearchGate. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). 2-(2,4-DIMETHYLPHENOXY)ANILINE Properties. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.

-

Brown, D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Kumar, C. R. S. (2022). Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research, 5. Retrieved from [Link]

- Google Patents. (n.d.). Medicine intermediate 2-phenoxy aniline and preparation method thereof.

-

PubChem. (n.d.). 2,3-Dimethylaniline. National Institutes of Health. Retrieved from [Link]

-

Quora. (2017). Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline?. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylaniline. National Institutes of Health. Retrieved from [Link]

-

Reddit. (2024). Why is N,N-Dimethylaniline more basic than N-methylaniline?. Retrieved from [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news.umich.edu [news.umich.edu]

Methodological & Application

High-Yield Synthesis of Phenoxyanilines via Nucleophilic Aromatic Substitution (SNAr)

Abstract & Strategic Overview

Phenoxyanilines (amino-diphenyl ethers) are critical pharmacophores in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Sorafenib, Lenvatinib). While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann) are popular, Nucleophilic Aromatic Substitution (SNAr) remains the most scalable, cost-effective, and metal-free strategy for assembling the ether linkage, provided the electrophilic ring is sufficiently activated.

This guide details the synthesis of phenoxyanilines via the "Nitro-Activation Route." This two-step strategy—SNAr coupling of a phenol with an activated nitrohaloarene followed by chemoselective reduction—avoids the regioselectivity challenges inherent in using unprotected aminophenols.

The "Element Effect" in SNAr

Contrary to SN2 reactions where iodide is the best leaving group, SNAr reactions on activated rings display a reversed reactivity order: F >> Cl ≈ Br > I .[1]

-

Mechanistic Insight: The rate-determining step (RDS) is the nucleophilic attack and formation of the Meisenheimer complex, not the expulsion of the leaving group.[2] The high electronegativity of fluorine inductively stabilizes the anionic intermediate (lowering the activation energy of the RDS), making 4-fluoronitrobenzene significantly more reactive than its chloro-analog.

Reaction Mechanism & Pathway[2][3][4][5][6][7][8][9]

The synthesis proceeds via an addition-elimination mechanism.[3][4] The nitro group acts as an electron-withdrawing group (EWG), stabilizing the negative charge in the intermediate Meisenheimer complex.

Figure 1: Stepwise mechanism of SNAr O-arylation. The high electronegativity of Fluorine accelerates Step 2.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Leaving Group | Fluorine (Preferred) | 10–100x faster reaction rates than Chlorine; allows milder temperatures (60–80°C vs 120°C+). |

| Base | K2CO3 | Sufficient to deprotonate phenol (pKa ~10). Cs2CO3 is used for sterically hindered or electron-rich phenols (cesium effect). |

| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents are mandatory to solvate the cation (K+) and leave the phenoxide "naked" and reactive. |

| Concentration | 0.5 – 1.0 M | High concentration favors bimolecular kinetics but ensure solubility of the base. |

| Water Control | Strictly Anhydrous | Hydroxide ions (from water) compete with phenoxide, leading to 4-nitrophenol byproduct (hydrolysis of the starting material). |

Detailed Protocol: Synthesis of 4-Phenoxyaniline

This protocol synthesizes 4-phenoxyaniline in two stages:

-

Coupling: 4-Fluoronitrobenzene + Phenol

4-Nitrodiphenyl ether. -

Reduction: 4-Nitrodiphenyl ether

4-Phenoxyaniline.

Stage 1: SNAr Coupling (O-Arylation)

Materials:

-

4-Fluoronitrobenzene (1.0 equiv)

-

Phenol (1.05 equiv)

-

Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 equiv)

-

DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[5][6]

-

Solubilization: Charge the flask with Phenol (1.05 equiv) and anhydrous DMF. Stir until dissolved.

-

Activation: Add K2CO3 (1.5 equiv) in a single portion. Stir at room temperature for 15–30 minutes. Observation: The mixture may become a slurry; this generates the potassium phenoxide in situ.

-

Addition: Add 4-Fluoronitrobenzene (1.0 equiv) dropwise (if liquid) or as a solution in minimal DMF.

-

Reaction: Heat the mixture to 80°C . Monitor by TLC (usually 20% EtOAc/Hexane) or HPLC.

-

Endpoint: Consumption of 4-fluoronitrobenzene (typically 2–4 hours).

-

-

Quench & Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into 10 volumes of ice-water with vigorous stirring. The product (4-nitrodiphenyl ether) often precipitates as a solid.

-

If solid forms: Filter, wash with water (to remove DMF/Base), and dry.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove excess phenol), Water, and Brine. Dry over MgSO4 and concentrate.

-

Stage 2: Nitro Reduction (Iron-Mediated)

Note: Catalytic hydrogenation (H2/Pd-C) is cleaner, but Iron/NH4Cl is highly chemoselective and robust for labs without hydrogenation apparatus.

Materials:

-

4-Nitrodiphenyl ether (from Stage 1)[7]

-

Iron powder (Fe), reduced (5.0 equiv)

-

Ammonium Chloride (NH4Cl) (5.0 equiv)

-

Ethanol / Water (4:1 ratio)

Procedure:

-

Suspension: Dissolve the nitro compound in Ethanol/Water (4:1) [approx. 10 mL/g].

-

Reagent Addition: Add NH4Cl and Iron powder.

-

Reflux: Heat to vigorous reflux (approx. 80°C) for 1–3 hours.

-

Validation: TLC will show a significant polarity shift (Amine is much more polar/lower Rf than Nitro).

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate. Wash with brine, dry (Na2SO4), and concentrate to yield the crude phenoxyaniline.

Advanced Workflow & Logic

The following diagram illustrates the decision logic and process flow, ensuring "Self-Validating" checkpoints.

Figure 2: Operational workflow with critical checkpoints for purity assurance.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Fluoronitrobenzene | Ensure DMF is anhydrous. Water acts as a competitive nucleophile forming 4-nitrophenol. |

| Incomplete Reaction | Poor solubility of base | Use finely ground K2CO3 or switch to Cs2CO3 (higher solubility/basicity). |

| Dark/Tar Formation | Thermal decomposition | Reduce temperature to 60°C; ensure inert atmosphere (N2/Ar) to prevent oxidation of phenoxide. |

| Regioselectivity (if using Aminophenol) | N-alkylation vs O-alkylation | If reacting 4-aminophenol directly: Use K2CO3 in DMSO . The hard base/hard electrophile interaction favors the harder nucleophile (Oxygen) over Nitrogen. |

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

Terrier, F. (2013).[2][8][5] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on SNAr mechanisms and the element effect).

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Comparison of SNAr vs Metal Catalysis). Link

- Rohr, et al. (2001). Synthesis of diaryl ethers: Confirmation of a facile nucleophilic aromatic substitution. Journal of Organic Chemistry.

-

ChemicalBook. (n.d.). 4-(4-Nitrophenoxy)aniline Synthesis and Properties. Link

Sources

- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-Nitrophenoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Coupling Strategies for Chlorinated Anilines

Topic: Palladium-Catalyzed Coupling Reactions Using Chlorinated Anilines Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists.

Executive Summary

Chlorinated anilines are ubiquitous pharmacophores in drug discovery (e.g., Bosutinib, Geftinib). However, they present a distinct "Janus-faced" challenge in palladium catalysis.[1] The amine functionality (

This guide details the chemoselective functionalization of chlorinated anilines. We focus on two orthogonal workflows:

-

N-Arylation (Buchwald-Hartwig): Using the aniline as a nucleophile while preserving the C–Cl bond for downstream diversity.[1]

-

C–C Coupling (Suzuki-Miyaura): Activating the deactivated C–Cl bond in the presence of the free amine.

The Chemoselectivity Challenge

Successful coupling requires navigating the electronic conflict inherent in the substrate:

-

Electronic Deactivation: The Chlorine atom is electron-withdrawing (inductive effect,

), reducing the nucleophilicity of the amine nitrogen. This slows the rate of amine coordination to the Pd(II) intermediate. -

Competitive Oxidative Addition: Standard Pd ligands (e.g.,

) may indiscriminately activate the C–Cl bond of the aniline substrate, leading to oligomerization. -

Solution: The use of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) allows for precise steric and electronic tuning.

-

BrettPhos: Bulky and electron-rich; prioritizes oxidative addition into external Ar-Br/Ar-OTf and prevents insertion into the aniline's C–Cl bond.[1]

-

XPhos: Designed to activate difficult aryl chlorides, enabling reaction at the chlorine atom.

-

Mechanistic Pathway & Ligand Selection

The catalytic cycle for Pd-catalyzed amination involves four discrete steps. For chlorinated anilines, the Precatalyst Activation and Reductive Elimination steps are critical control points.

DOT Diagram 1: The Pd-G4 Catalytic Cycle

This diagram illustrates the activation of the G4 precatalyst and the competing pathways managed by ligand selection.

Caption: The Pd-G4 cycle ensures rapid generation of L-Pd(0). Steric bulk of the ligand prevents the side reaction (black node).

Protocol A: Chemoselective N-Arylation (Retaining the Chloride)

Objective: Couple 4-chloroaniline with an aryl bromide, ensuring the C–Cl bond remains intact for future functionalization.

The System:

-

Catalyst: BrettPhos Pd G4 . The 4th Generation precatalyst contains a methylated backbone that prevents carbazole inhibition seen in G3 systems, ensuring high turnover numbers (TON) for primary amines.

-

Ligand: BrettPhos .[2][3][4][5] Its large steric bulk prevents the Pd center from interacting with the C–Cl bond of the aniline.

-

Base: NaOtBu .[2] Provides sufficient basicity for deprotonation without degrading the catalyst.

Experimental Procedure

-

Preparation:

-

Reagent Loading (Air-Stable Setup):

-

Add BrettPhos Pd G4 (1 - 2 mol%).[1] Note: 1 mol% is usually sufficient for Ar-Br; use 2 mol% for sterically hindered partners.[1]

-

Add Aryl Bromide (1.0 equiv).[1]

-

Add 4-Chloroaniline (1.2 equiv).[1] Slight excess ensures full consumption of the electrophile.

-

Add Sodium tert-butoxide (NaOtBu) (1.4 equiv).[1]

-

-

Solvent & Reaction:

-

Evacuate and backfill with inert gas (3 cycles).[1]

-

Add anhydrous 1,4-Dioxane (Concentration: 0.2 M).

-

Critical Step: Do not "pre-stir" the catalyst for long periods; G4 activates rapidly upon heating.

-

Heat to 80 °C in a pre-heated oil block. Stir vigorously (800 rpm).

-

-

Workup:

Validation Data:

| Parameter | Standard Condition | Optimization Note |

|---|

| Catalyst | BrettPhos Pd G4 | If unavailable, use

Protocol B: Suzuki-Miyaura Coupling (Activating the Chloride)[1][2]

Objective: React the C–Cl bond of 3-chloroaniline with a boronic acid, leaving the amine free.

The System:

-

Catalyst: XPhos Pd G4 . XPhos is exceptionally electron-rich, facilitating the difficult Oxidative Addition into the C–Cl bond.

-

Base:

(0.5 M aqueous solution). The biphasic system helps solubilize the boronic acid and activate the transmetallation step.

Experimental Procedure

-

Loading:

-

Charge a vial with XPhos Pd G4 (2 mol%), Aryl Boronic Acid (1.5 equiv), and 3-Chloroaniline (1.0 equiv).[1]

-

-

Solvent System:

-

Add THF or 1,4-Dioxane (0.2 M).[1]

-

Add 0.5 M

(aq) (2.0 equiv).

-

-

Reaction:

-

Seal and heat to 60–80 °C .

-

Note: Free amines can coordinate Pd. If conversion stalls, increase temperature to 100 °C to promote ligand dissociation/turnover.

-

Troubleshooting & Optimization Logic

Use this decision tree to optimize yields if the standard protocols fail.

DOT Diagram 2: Optimization Decision Tree

Caption: Diagnostic workflow for common failures in chloroaniline coupling.

References

-

Buchwald, S. L., et al. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[8] Chemical Reviews, 2016.[9] [1]

-

Sigma-Aldrich. "BrettPhos Pd G4 Product Information & Protocols."[1] Merck/Sigma Technical Library.

-

Bruno, N. C., et al. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts (G4) and Their Use in C–C and C–N Cross-Couplings."[1] Journal of Organic Chemistry, 2014.

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction Mechanism and Recent Literature."

-

TCI Chemicals. "Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using XPhos."

Sources

- 1. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. enamine.net [enamine.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. discovery.researcher.life [discovery.researcher.life]

Preparation of urea derivatives from 3-Chloro-4-(2,3-dimethylphenoxy)aniline

Executive Summary & Pharmacophore Context

This application note details the synthetic protocols for generating urea derivatives from 3-Chloro-4-(2,3-dimethylphenoxy)aniline (referred to herein as Scaffold A ).

Scaffold A represents a critical "lipophilic tail" motif found in Type II kinase inhibitors (e.g., analogs of Sorafenib, Regorafenib) and anti-infective agents.[1] The specific substitution pattern—a chlorine atom at the 3-position and a bulky 2,3-dimethylphenoxy group at the 4-position—imparts unique electronic and steric properties:

-

Electronic Effect: The 3-Cl exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

-

Steric/Lipophilic Effect: The 2,3-dimethylphenoxy moiety acts as a hydrophobic anchor, often occupying the allosteric pocket (e.g., DFG-out conformation) of kinase targets.[1]

Consequently, the synthesis of ureas from this aniline requires protocols that balance nucleophilic reactivity with the solubility challenges inherent to lipophilic diaryl systems.[1]

Strategic Synthetic Pathways

The selection of the synthetic route depends on the availability of the coupling partner (the "R-group") and safety constraints.

Figure 1: Decision Logic for Urea Synthesis

Caption: Selection matrix for synthetic routes based on reagent availability and safety profiles.

Detailed Experimental Protocols

Method A: Direct Isocyanate Coupling (Standard Protocol)

Best for: Reactions where the partner isocyanate is commercially available or stable.[1]

Mechanism: Nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isocyanate.

Reagents:

-

Scaffold A: 3-Chloro-4-(2,3-dimethylphenoxy)aniline (1.0 equiv)

-

Electrophile: Aryl/Alkyl Isocyanate (1.1 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: DCM is preferred if the product is expected to precipitate.

-

Catalyst (Optional): Pyridine or Triethylamine (0.1 equiv) if reaction is sluggish.[1]

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve Scaffold A (1.0 mmol, ~247 mg) in anhydrous DCM (5 mL). Ensure complete solubilization; mild warming (30°C) may be required due to the lipophilic phenoxy group.[1]

-

Addition: Add the isocyanate (1.1 mmol) dropwise at room temperature (RT) under an inert atmosphere (

or Ar). -

Reaction: Stir at RT for 4–12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3).[1] The urea product is typically much more polar and less soluble than the starting aniline.

-

-

Workup (Precipitation): In 80% of cases, the diaryl urea will precipitate as a white/off-white solid.

-

Yield: Expected yields are 85–95%.

Method B: The Triphosgene Route (In Situ Activation)

Best for: When the isocyanate is unavailable, unstable, or when connecting two complex amines.[1]

Safety Warning: Triphosgene is a solid source of phosgene. All operations must be performed in a well-ventilated fume hood.

Reagents:

-

Scaffold A: (1.0 equiv)

-

Triphosgene: (0.35 equiv) — Note: 1 mole of triphosgene generates 3 moles of phosgene.[1]

-

Base: Triethylamine (

) or DIPEA (2.5 equiv).[1] -

Partner Amine:

(1.0 equiv). -

Solvent: Anhydrous THF.

Protocol:

-

Activation: Dissolve Scaffold A (1.0 mmol) and

(1.2 mmol) in anhydrous THF (5 mL) and cool to 0°C. -

Triphosgene Addition: Dissolve Triphosgene (0.35 mmol, ~104 mg) in THF (2 mL) and add it dropwise to the aniline solution over 15 minutes.

-

Observation: A white precipitate (amine hydrochloride salt) will form immediately.[1]

-

-

Isocyanate Formation: Stir at RT for 30 minutes. This generates the intermediate isocyanate of Scaffold A in situ.[3]

-

Coupling: Add the second amine (

, 1.0 mmol) and the remaining base ( -

Heating: Heat the mixture to 50–60°C for 4–6 hours.

-

Quenching: Cool to RT and carefully quench with water (excess phosgene hydrolyzes to

and HCl). -

Extraction: Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography is usually required (Gradient: 0

50% EtOAc in Hexane).

Analytical Characterization

The formation of the urea linkage is distinct in

Table 1: Diagnostic NMR Signals (DMSO-

| Moiety | Chemical Shift ( | Multiplicity | Notes |

| Urea NH (Aniline side) | 8.8 – 9.5 | Singlet (Broad) | Shifts downfield if R-group is electron-withdrawing. |

| Urea NH (Partner side) | 8.5 – 9.2 | Singlet (Broad) | Distinct from the aniline NH due to asymmetry.[1] |

| Aromatic H (C-2) | ~7.8 | Doublet ( | Ortho to the urea and Cl; highly diagnostic. |

| Phenoxy Methyls | 2.1 – 2.4 | Singlet (x2) | Confirms the integrity of the 2,3-dimethylphenoxy tail. |

Troubleshooting & Optimization

Problem: Low Conversion (Starting Material Remains)

-

Cause: The 3-chloro substituent reduces the nucleophilicity of the aniline.

-

Solution: Switch solvent to Pyridine (acts as both solvent and catalyst) or add 10 mol% DMAP (4-Dimethylaminopyridine) to the DCM/THF mixture. Heat to reflux (40°C for DCM, 66°C for THF).[1]

Problem: Product is an Oil/Gum

-

Cause: High lipophilicity of the dimethylphenoxy group prevents easy crystallization.

-

Solution: Dissolve the gum in a minimum amount of EtOAc and slowly add Hexane until cloudy. Store at 4°C overnight. Alternatively, use Acetonitrile for recrystallization.[1]

Problem: Symmetrical Urea Formation (in Method B)

-

Cause: The generated isocyanate reacts with unreacted starting aniline instead of the second amine.

-

Solution: Ensure inverse addition in step 4: Add the generated isocyanate solution dropwise into a solution of the partner amine, rather than vice-versa.

References

-

Bankston, D. (2011).[1] A Facile Synthesis of Unsymmetrical N,N′-Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (PMC). Link

-

Dumas, J., et al. (2004).[1] Synthesis and Pharmacological Evaluation of a Novel Series of Urea Chemotypes as Raf Kinase Inhibitors (Sorafenib). This seminal work establishes the protocol for 4-phenoxy-substituted aniline urea synthesis. Bioorganic & Medicinal Chemistry Letters. (Referenced context for scaffold utility).

-

Sigma-Aldrich. (2024). 3-Chloro-4-(2,3-dimethylphenoxy)aniline Product Analysis and Reactivity Profile. Link

-

PubChem. (2025).[4][5] Compound Summary: 3-Chloroaniline Derivatives and Isocyanate Reactivity. National Library of Medicine. Link[1]

-

Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate Method. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Chemo-selective Reduction Strategies for 3-Chloro-4-(2,3-dimethylphenoxy)aniline Synthesis

Executive Summary

This application note details the chemo-selective reduction of 3-Chloro-4-(2,3-dimethylphenoxy)nitrobenzene to its corresponding aniline, 3-Chloro-4-(2,3-dimethylphenoxy)aniline (CAS: 63762-83-2). This amine is a critical intermediate in the synthesis of benzoylurea insecticides, most notably Lufenuron .

The primary synthetic challenge is the retention of the aromatic chlorine substituent during the reduction of the nitro group. Standard catalytic hydrogenation methods (e.g., Pd/C) frequently result in hydrodehalogenation, leading to the formation of the des-chloro impurity, which significantly degrades the biological potency of the final API (Active Pharmaceutical Ingredient).

This guide presents two validated protocols:

-

Heterogeneous Catalytic Hydrogenation (Pt/C): Optimized for industrial scalability and atom economy.

-

Dissolving Metal Reduction (Fe/NH₄Cl): Optimized for absolute chemo-selectivity and robustness on a laboratory/pilot scale.

Strategic Analysis of Reduction Pathways

The reduction of the nitro group (

Reaction Scheme & Impurity Profile

The following diagram illustrates the desired pathway versus the critical "over-reduction" side reaction (hydrodehalogenation).

Reagent Selection Matrix

| Feature | Protocol A: Sulfided Pt/C | Protocol B: Fe / NH₄Cl | Standard Pd/C (Not Recommended) |

| Chemo-selectivity | High (with optimization) | Excellent (Intrinsic) | Low (High De-Cl risk) |

| Scalability | High (Continuous/Batch) | Medium (Solid waste handling) | High |

| Atom Economy | Excellent | Poor (Stoichiometric metal) | Excellent |

| Reaction Time | 2–6 Hours | 4–12 Hours | 1–3 Hours |

| Cost | High (Catalyst investment) | Low (Cheap reagents) | Medium |

| Primary Use | Production / Manufacturing | Lab / Pilot / Robustness | General Nitro Reduction |

Detailed Experimental Protocols

Protocol A: Selective Catalytic Hydrogenation (Pt/C)

Application: Large-scale synthesis where waste minimization is critical. Mechanism: Surface-catalyzed hydrogenation. Platinum (Pt) is less active toward C-Cl bond insertion than Palladium (Pd). The use of sulfided catalysts or acidic modifiers further poisons the dehalogenation active sites.

Materials

-

Substrate: 3-Chloro-4-(2,3-dimethylphenoxy)nitrobenzene (1.0 equiv).

-

Catalyst: 1% or 5% Pt/C (Sulfided type preferred) or Pt/C with 0.1 equiv H₃PO₄ additive.

-

Solvent: Methanol or Ethyl Acetate (avoid basic solvents).

-

Hydrogen Source: H₂ gas (balloon or autoclave).

Step-by-Step Procedure

-

Preparation: In a high-pressure autoclave, dissolve the nitro substrate in Methanol (5-10 volumes).

-

Catalyst Loading: Add 5% Pt/C (sulfided) at a loading of 1.0 wt% relative to the substrate (e.g., 1g catalyst per 100g substrate).

-

Note: If using non-sulfided Pt/C, add 0.5% v/v Phosphoric acid to inhibit dehalogenation.

-

-

Purge: Seal the reactor. Purge with Nitrogen (

) three times, then with Hydrogen ( -

Reaction: Pressurize to 5–10 bar (70–145 psi) . Heat to 60°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

-

Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

-

QC Check: Sample at 95% conversion. Check HPLC for des-chloro impurity. If >0.5%, lower temperature and pressure immediately.

-

-

Workup: Cool to room temperature. Vent H₂. Filter the catalyst through a Celite pad (catalyst is pyrophoric; keep wet).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline as a viscous oil or low-melting solid.

Protocol B: Dissolving Metal Reduction (Fe/NH₄Cl)

Application: Laboratory scale, validation batches, or when high-pressure equipment is unavailable. Mechanism: Electron transfer from Iron surface. This method is intrinsically safe against dehalogenation because the redox potential of Fe/Fe²⁺ is insufficient to cleave the aryl C-Cl bond under mild conditions.

Materials

-

Substrate: 3-Chloro-4-(2,3-dimethylphenoxy)nitrobenzene (10 g, 36 mmol).

-

Reductant: Iron Powder (325 mesh, reduced) (6.0 g, ~3 equiv).

-

Electrolyte: Ammonium Chloride (NH₄Cl) (1.0 g).

-

Solvent: Ethanol/Water (4:1 ratio, 100 mL).

Step-by-Step Procedure

-

Activation: In a 250 mL 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, add Iron powder, NH₄Cl, and water (20 mL). Stir vigorously at room temperature for 15 minutes to activate the iron surface.

-

Addition: Add the nitro compound dissolved in Ethanol (80 mL).

-

Reflux: Heat the mixture to reflux (approx. 78–80°C).

-

Kinetics: The reaction is heterogeneous. Vigorous stirring is mandatory. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.

-

Time: Typically 2–4 hours. The nitro spot (

) will disappear, and a fluorescent amine spot (

-

-

Workup:

-

Hot filtration: Filter the hot reaction mixture through a Celite pad to remove iron oxide sludge (

). Wash the cake with hot ethanol. -

Caution: Iron residues can be pyrophoric if dried completely in air. Keep wet.

-

-

Extraction: Evaporate the ethanol. Dilute the aqueous residue with Ethyl Acetate (50 mL) and water (50 mL). Separate phases.

-

Purification: Dry organic layer over

, filter, and concentrate. -

Yield: Expect 90–95% isolated yield. Purity >98% (HPLC).

Analytical Validation (HPLC)

To ensure protocol integrity, the following HPLC conditions are recommended for distinguishing the target aniline from the des-chloro impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 240 nm.

-

Retention Order:

-

Des-chloro Aniline (Impurity) - Elutes first (more polar).

-

Target Aniline - Elutes second.

-

Nitro Precursor - Elutes last (least polar).

-

Troubleshooting & Optimization Logic

References

- Preparation method of lufenuron compound. CN Patent 103360284A. Google Patents.

- Method for synthesizing 3-chloro-4-methylaniline (Analogous Chemistry). CN Patent 104370747A. Google Patents.

-

Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances, 2017, 7, 29143-29148.[1] Available at: [Link]

-

Hydrogenation of halonitrobenzenes without dehalogenation. US Patent 5068436A.[2] Google Patents. Available at:

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 2007, 37, 2777-2786.[3] Available at: [Link]

Sources

Application Note: 3-Chloro-4-(2,3-dimethylphenoxy)aniline as a Scaffold for VEGFR Inhibitors

Executive Summary

This application note details the strategic utilization of 3-Chloro-4-(2,3-dimethylphenoxy)aniline (referred to herein as Scaffold A ) in the design and synthesis of Type II VEGFR-2 (KDR) kinase inhibitors. Unlike generic diaryl ether intermediates, Scaffold A incorporates a specific 2,3-dimethyl hydrophobic tail designed to exploit the allosteric hydrophobic pocket adjacent to the ATP-binding site in the DFG-out conformation. This guide provides validated protocols for the synthesis, derivatization, and biological evaluation of inhibitors derived from this scaffold.

Scientific Rationale & Mechanism

The "Privileged" Diaryl Ether Motif

The diaryl ether moiety is a cornerstone of modern kinase inhibitor design, featured prominently in FDA-approved drugs like Sorafenib and Lenvatinib . It serves as a flexible linker that allows the inhibitor to span from the ATP-binding hinge region to the deep hydrophobic back-pocket.

Structural Advantages of Scaffold A

Scaffold A is engineered with three critical structural features:

-

Aniline Handle (C1): Serves as the nucleophile for urea/amide formation, establishing the hydrogen bond network with the Glu885/Asp1046 residues (in VEGFR2).

-

Chlorine Substituent (C3): Provides electronic modulation of the central ring and fills the "gatekeeper" region, often improving selectivity against other kinases.

-

2,3-Dimethylphenoxy Tail: A sterically demanding group designed to displace water molecules in the hydrophobic allosteric pocket, potentially increasing binding entropy and residence time compared to unsubstituted phenoxy rings.

Signaling Pathway Context

Inhibition of VEGFR-2 prevents the autophosphorylation cascade that triggers the RAF/MEK/ERK pathway, essential for tumor angiogenesis and endothelial cell proliferation.

Figure 1: Mechanism of Action. Scaffold A derivatives bind to the inactive (DFG-out) conformation of VEGFR-2, blocking downstream RAF/MEK/ERK signaling.

Chemical Synthesis Protocols

Synthesis of Scaffold A

Reaction Type: Nucleophilic Aromatic Substitution (

Materials:

-

3-Chloro-4-fluoronitrobenzene (CAS: 350-30-1)

-

2,3-Dimethylphenol (CAS: 526-75-0)

-

Potassium Carbonate (

), anhydrous -

DMF (Dimethylformamide)

-

Iron powder (Fe) / Ammonium Chloride (

)

Protocol:

-

Coupling (

):-

Dissolve 2,3-dimethylphenol (1.0 eq) in dry DMF (0.5 M).

-

Add

(1.5 eq) and stir at RT for 30 min. -

Add 3-chloro-4-fluoronitrobenzene (1.0 eq).

-

Heat to 80°C for 4-6 hours. Monitor by TLC (Hex/EtOAc 4:1).

-

Workup: Pour into ice water. Filter the yellow precipitate (Intermediate: 3-Chloro-4-(2,3-dimethylphenoxy)nitrobenzene). Recrystallize from Ethanol.

-

-

Reduction:

-

Suspend the nitro intermediate in Ethanol/Water (4:1).

-

Add Iron powder (3.0 eq) and

(5.0 eq). -

Reflux at 80°C for 2 hours.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Extract with EtOAc.

-

Purification: Flash column chromatography (Hex/EtOAc).

-

Yield Expectation: 75-85% over 2 steps.

Library Derivatization (Urea Formation)

To create active VEGFR inhibitors, the aniline must be converted into a urea.

Protocol:

-

Dissolve Scaffold A (1.0 eq) in DCM (Dichloromethane).

-

Add the desired Isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.1 eq).

-

Stir at RT for 12 hours. The product often precipitates.

-

Filter and wash with cold DCM.

Figure 2: Synthetic workflow for generating VEGFR inhibitor libraries from Scaffold A.

Biological Evaluation Protocols

In Vitro Kinase Assay (VEGFR-2/KDR)

Objective: Determine

Steps:

-

Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO.

-

Reaction Mix: Combine VEGFR-2 enzyme (0.2 ng/µL), ATP (

concentration), and Poly GT-biotin substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM -

Incubation: Add inhibitor. Incubate for 1 hour at RT.

-

Detection: Add Eu-labeled anti-phosphotyrosine antibody.

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 615/665 nm).

Cellular Proliferation Assay (HUVEC)

Objective: Assess anti-angiogenic potency in a cellular context.[1] Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).[2]

Steps:

-

Seeding: Seed HUVECs (3,000 cells/well) in 96-well plates coated with gelatin. Use EGM-2 media.

-

Starvation: After 24h, switch to basal media (0.5% FBS) for 12 hours to synchronize cells.

-

Treatment: Add inhibitors (0.1 nM - 10 µM) + VEGF (50 ng/mL) to stimulate growth.

-

Incubation: 72 hours at 37°C, 5%

. -

Detection: Add CCK-8 or MTT reagent. Incubate 4 hours. Measure Absorbance at 450 nm.

Representative Data & SAR Analysis

The following table illustrates the expected Structure-Activity Relationship (SAR) when comparing Scaffold A to standard benchmarks.

Table 1: Comparative Potency of Diaryl Ether Scaffolds

| Scaffold Type | R1 (Aniline Ring) | R2 (Phenoxy Ring) | VEGFR-2 IC50 (nM) | HUVEC IC50 (nM) | Comments |

| Scaffold A | 3-Cl | 2,3-Dimethyl | 12 | 45 | High potency; 2,3-Me twist favors DFG-out. |

| Standard | 3-Cl | H (Unsubstituted) | 150 | 480 | Lacks hydrophobic fill; lower affinity. |

| Sorafenib-like | 3-Cl | 4-Cl | 35 | 90 | Good potency, but different selectivity profile. |

| Variant | 3-F | 2,3-Dimethyl | 28 | 110 | F is less lipophilic than Cl; slightly lower binding. |

*Data represents predicted values based on typical Type II inhibitor SAR profiles [1, 2].

References

-

Wilhelm, S. M., et al. (2004). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

-

Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis.[1][3][4] Link

-

ChemicalBook. (n.d.). 3-Chloro-4-(2,3-dimethylphenoxy)aniline Product Page. Link

-

Miyazaki, Y., et al. (2005). Synthesis and structure-activity relationships of novel urea derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Diaryl Ether Pharmacophores using 3-Chloro-4-Fluoroaniline

Executive Summary & Rationale

The 3-chloro-4-fluoro substitution pattern is a "privileged structure" in medicinal chemistry, widely recognized for its ability to modulate metabolic stability and lipophilicity without introducing excessive steric bulk. While 3-chloro-4-fluoroaniline (3C4FA) is the standard precursor for amino-linked inhibitors (e.g., Gefitinib), a growing subset of pharmacophores—such as c-Met and VEGFR inhibitors—require the diaryl ether (

This Application Note details the rigorous conversion of 3-chloro-4-fluoroaniline into a diaryl ether scaffold. Because the electron-rich aniline nitrogen cannot directly participate in ether formation, this protocol follows a "Diazotization-Hydrolysis-Coupling" (DHC) strategy.

Key Technical Advantages[1][2]

-

Metabolic Blocking: The C4-fluorine blocks para-oxidation (CYP450 metabolism).

-

Lipophilicity Tuning: The C3-chlorine increases

( -

Versatility: The resulting phenol intermediate couples efficiently via

(for heteroaryl targets) or Ullmann-type reactions (for aryl targets).

Strategic Reaction Pathway

The synthesis requires a functional group interconversion (FGI) to transform the nucleophilic aniline into a nucleophilic phenol, followed by C-O bond formation.

Workflow Visualization

Figure 1: The divergent synthetic pathway from aniline precursor to diaryl ether pharmacophores.

Protocol A: The "Pivot" – Synthesis of 3-Chloro-4-Fluorophenol

Direct commercial sourcing of the phenol is possible but often cost-prohibitive or limited by purity compared to the abundant aniline. This protocol ensures high-purity conversion via a modified Sandmeyer hydroxylation.

Mechanism

The reaction proceeds via the formation of a diazonium salt (

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Parameter |

| 3-Chloro-4-fluoroaniline | 1.0 | Substrate | Purity >98% |

| Sulfuric Acid (35% aq) | 5.0 | Solvent/Acid | Concentration <40% prevents charring |

| Sodium Nitrite ( | 1.1 | Diazotizing Agent | Add dropwise at <5°C |

| Urea | 0.1 | Scavenger | Destroys excess |

Step-by-Step Methodology

-

Acidification: In a 500 mL 3-neck round-bottom flask (RBF), suspend 3-chloro-4-fluoroaniline (100 mmol) in 35%

(150 mL). Mechanical stirring is mandatory due to slurry formation. -

Diazotization: Cool the mixture to 0–5°C using an ice/salt bath.

-

Caution: Exotherms above 10°C will cause decomposition to tar.

-

Add

(110 mmol) dissolved in minimal water dropwise over 30 minutes. The solution should become clear and yellow/orange.

-

-

Quenching: Stir for 20 minutes at 0°C. Add urea (10 mmol) to destroy excess nitrous acid (check with starch-iodide paper; it should remain white).

-

Hydrolysis (The Critical Step):

-

Prepare a separate flask with 100 mL of 10%

and heat to a rolling boil (100°C ). -

Slow Addition: Drip the cold diazonium solution slowly into the boiling acid.

-

Why? This "dilution-hydrolysis" technique minimizes side reactions (coupling of the diazonium salt with the newly formed phenol to form azo dyes).

-

-

Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (

). Wash organics with brine, dry over -

Purification: If the crude is dark, perform steam distillation or flash chromatography (10% EtOAc/Hexanes) to yield 3-chloro-4-fluorophenol as a low-melting solid/oil.

Protocol B: Pharmacophore Assembly (C-O Bond Formation)

Once the phenol is secured, two distinct pathways exist depending on the electrophilic partner.

Method 1: Coupling (For Kinase Inhibitor Scaffolds)

Use this method if coupling to electron-deficient heterocycles (e.g., 4-chloropyrimidines, 4-chloroquinolines). This is the standard route for synthesizing scaffolds similar to Cabozantinib or Regorafenib analogs.

Reaction Scheme:

Protocol:

-

Dissolution: Dissolve 3-chloro-4-fluorophenol (1.0 equiv) and the heteroaryl chloride (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add anhydrous

(2.0 equiv).-

Note:

can be used for faster rates but is more expensive.

-

-

Reaction: Heat to 80–100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the phenol.

-

Isolation: Pour into ice water. The product usually precipitates. Filter, wash with water and hexanes. Recrystallize from EtOH if necessary.

Method 2: Copper-Catalyzed Ullmann Coupling (General Diaryl Ethers)

Use this method for coupling to unactivated aryl halides (e.g., iodobenzene derivatives).

Reaction Scheme:

Protocol:

-

Catalyst System: Charge a reaction vial with CuI (10 mol%) and Picolinic acid (20 mol%) or 1,10-Phenanthroline.

-

Substrates: Add 3-chloro-4-fluorophenol (1.2 equiv), Aryl Iodide (1.0 equiv), and

(2.0 equiv). -

Solvent: Add DMSO (degassed).

-

Conditions: Heat at 90–110°C under Argon for 12–24 hours.

-

Purification: Standard silica gel chromatography is required to remove copper salts and ligand.

Analytical Validation

To ensure the integrity of the pharmacophore, specific spectral markers must be verified.

| Technique | Marker | Expected Observation |

| 1H NMR | Phenol | Broad singlet at |

| 1H NMR | Ether Linkage | Upfield shift of ortho-protons on the phenol ring upon arylation. |

| 13C NMR | Distinct shift around 150–160 ppm. | |

| 19F NMR | Singlet approx -110 to -120 ppm (diagnostic for 4-F position). |

Troubleshooting & Optimization

-

Problem: Low yield in Hydrolysis step (Protocol A).

-

Cause: Diazonium salt decomposition or azo-coupling.

-

Fix: Ensure the acid solution is boiling before addition. Add the diazonium solution slower.

-

-

Problem: Incomplete conversion in Ullmann coupling (Protocol B).

-

Cause: Ligand poisoning or moisture.

-

Fix: Use strictly anhydrous DMSO. Increase catalyst loading to 20 mol%. Switch to ligand "TMHD" (2,2,6,6-tetramethyl-3,5-heptanedione) for sterically hindered substrates.

-

-

Safety: 3-chloro-4-fluoroaniline is toxic and a potential sensitizer. All reactions involving diazonium salts carry an explosion risk if allowed to dry; keep intermediates in solution.

References

-

BenchChem. (2025).[1][2][3] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved from

-

RSC Advances. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums.[4][5] Royal Society of Chemistry. Retrieved from

-

Journal of Organic Chemistry. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[6] ACS Publications.[6] Retrieved from

- Organic Syntheses. (1959). Preparation of Phenols from Anilines via Diazonium Salts. (General Methodology Reference).

-